molecular formula C6H15ClO3Si B1208415 3-Chloropropyltrimethoxysilane CAS No. 2530-87-2

3-Chloropropyltrimethoxysilane

Cat. No. B1208415
Key on ui cas rn: 2530-87-2
M. Wt: 198.72 g/mol
InChI Key: OXYZDRAJMHGSMW-UHFFFAOYSA-N
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Patent
US04645844

Procedure details

A glass reactor was charged with 60 g (0.55 mole) p-aminophenol, 43.28 g of a 50% aqueous solution of sodium hydroxide (0.54 mole NaOH), 112 cc dimethylsulfoxide and 120 cc toluene. The resultant mixture was heated to the boiling point for six hours under a nitrogen atmosphere to remove all of the water present by azeotropic distillation. The reaction mixture was then allowed to cool to about 75° C., at which time 109 g (0.55 mole) of 3-chloropropyl trimethoxysilane was added dropwise while the reaction mixture was stirred. The temperature of the reaction mixture increased spontaneously to 85° C. during this addition. The temperature of the reaction mixture was maintained at from 75° to 85° C. by heating and control of the addition rate. Following completion of the addition, the reaction mixture was heated at 115° C. for 16 hours, following which the mixture was allowed to cool and was filtered to remove any solid material. The solvents were then removed under a pressure of about 15 mm of mercury at a temperature of about 60° C. The pressure was then reduced to from 3 to 4 mm of mercury and the material boiling from 170° to 180° C. was recovered. This fraction, which weighed 70 g, was distilled using a fractionating column and a 50 g portion boiling from 175° to 177° C. under a pressure of 3 mm of mercury, was collected. The colorless liquid was found to contain 10.19% silicon and 5.20% nitrogen. The calculated values for 3(p-aminophenoxy)propyl trimethoxy silane are 10.33% silicon and 5.17% nitrogen. The infrared and nuclear magnetic resonance spectra of the product were in agreement with the proposed structure.
Quantity
60 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.54 mol
Type
reactant
Reaction Step One
Quantity
112 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
109 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([NH2:7])=[CH:5][CH:4]=[C:3]([OH:8])[CH:2]=1.[OH-].[Na+].CS(C)=O.Cl[CH2:16][CH2:17][CH2:18][Si:19]([O:24][CH3:25])([O:22][CH3:23])[O:20][CH3:21]>C1(C)C=CC=CC=1>[NH2:7][C:6]1[CH:5]=[CH:4][C:3]([O:8][CH2:16][CH2:17][CH2:18][Si:19]([O:24][CH3:25])([O:22][CH3:23])[O:20][CH3:21])=[CH:2][CH:1]=1 |f:1.2|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C1=CC(=CC=C1N)O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.54 mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
112 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
109 g
Type
reactant
Smiles
ClCCC[Si](OC)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove all of the water present
DISTILLATION
Type
DISTILLATION
Details
by azeotropic distillation
ADDITION
Type
ADDITION
Details
was added dropwise while the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction mixture was maintained at from 75° to 85° C.
TEMPERATURE
Type
TEMPERATURE
Details
by heating
ADDITION
Type
ADDITION
Details
completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 115° C. for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to remove any solid material
CUSTOM
Type
CUSTOM
Details
The solvents were then removed under a pressure of about 15 mm of mercury at a temperature of about 60° C
CUSTOM
Type
CUSTOM
Details
boiling from 170° to 180° C.
CUSTOM
Type
CUSTOM
Details
was recovered
DISTILLATION
Type
DISTILLATION
Details
was distilled
CUSTOM
Type
CUSTOM
Details
boiling from 175° to 177° C. under a pressure of 3 mm of mercury
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(OCCC[Si](OC)(OC)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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